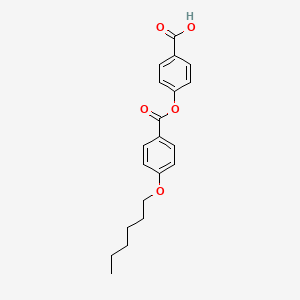

4-((4-(Hexyloxy)benzoyl)oxy)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-hexoxybenzoyl)oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5/c1-2-3-4-5-14-24-17-10-8-16(9-11-17)20(23)25-18-12-6-15(7-13-18)19(21)22/h6-13H,2-5,14H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLWORYWCJWAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200938 | |

| Record name | 4-Carboxyphenyl 4-(hexyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52899-68-0 | |

| Record name | 4-Carboxyphenyl 4-(hexyloxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52899-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carboxyphenyl 4-(hexyloxy)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052899680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Carboxyphenyl 4-(hexyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-carboxyphenyl 4-(hexyloxy)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Liquid Crystalline Systems Research

The study of 4-((4-(Hexyloxy)benzoyl)oxy)benzoic acid is deeply embedded in the broader field of liquid crystal research. Liquid crystals are highly valued for their applications in display technologies, sensors, and other advanced optical and electronic devices. The behavior of these materials is dictated by the shape and intermolecular interactions of their constituent molecules.

Compounds like this compound are of particular interest due to their thermotropic liquid crystalline nature, meaning they exhibit liquid crystal phases as a function of temperature. The presence of both a rigid aromatic core and a flexible alkyl chain (the hexyloxy group) is a common design motif for creating molecules that self-assemble into ordered, yet fluid, mesophases.

Research into analogous compounds, such as other 4-alkoxybenzoic acids and their esters, has demonstrated that the length of the alkyl chain significantly influences the type and stability of the liquid crystal phases. For instance, studies on 4-[(4-(n-alkoxy)phenylimino)methyl]benzoic acids have shown that variations in the alkoxy chain length affect the temperature range of the nematic and smectic phases. semanticscholar.org The nematic phase is characterized by long-range orientational order of the molecules, while the smectic phase exhibits an additional degree of positional order, with the molecules arranged in layers.

The investigation of this compound and its counterparts contributes to a fundamental understanding of structure-property relationships in liquid crystals. This knowledge is vital for the rational design of new materials with tailored properties for specific technological applications. The thermal stability of such compounds is also a critical factor, as their performance in devices often depends on their ability to maintain their liquid crystalline properties over a specific temperature range.

Significance in the Field of Benzoic Acid Derivatives for Materials Applications

Esterification Reactions for Core Structure Formation

The creation of the central ester linkage is the pivotal step in the synthesis. This can be accomplished through several methods, broadly categorized as direct esterification approaches and those utilizing coupling agents.

Direct esterification typically involves the reaction of a more reactive carboxylic acid derivative, such as an acyl chloride, with an alcohol. In this context, 4-(hexyloxy)benzoic acid is first converted into its more reactive acyl chloride, 4-(hexyloxy)benzoyl chloride. This intermediate then reacts with the hydroxyl group of 4-hydroxybenzoic acid.

The general procedure involves dissolving 4-hydroxybenzoic acid in a suitable solvent with a base, such as triethylamine (B128534) (TEA) or pyridine, which acts as a nucleophilicity enhancer for the hydroxyl group and a scavenger for the hydrochloric acid byproduct. nih.gov An equivalent amount of 4-(hexyloxy)benzoyl chloride is then added, and the mixture is often heated to ensure the reaction goes to completion. nih.gov The formation of the acyl chloride from 4-(hexyloxy)benzoic acid is typically achieved by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). orgsyn.orggoogle.com

A milder and highly efficient alternative to the acyl chloride method is the use of coupling agents. The Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling reagent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a prominent example. wikipedia.orgnih.gov This method is particularly advantageous for sensitive or sterically hindered substrates. organic-chemistry.org

The reaction proceeds by activating the carboxylic acid (4-(hexyloxy)benzoic acid) with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, acting as an acyl transfer catalyst, then reacts with this intermediate to form a reactive acylpyridinium salt. wikipedia.orgnih.gov This species is subsequently attacked by the hydroxyl group of 4-hydroxybenzoic acid to form the desired ester. A key feature of this reaction is the conversion of DCC into the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration. wikipedia.org The reaction is typically carried out at room temperature in an anhydrous aprotic solvent like dichloromethane (B109758) (CH₂Cl₂). organic-chemistry.orgresearchgate.net

| Feature | Direct Esterification (Acyl Chloride) | Coupling Agent-Assisted (DCC/DMAP) |

| Reagents | 4-(hexyloxy)benzoyl chloride, 4-hydroxybenzoic acid, Base (e.g., Pyridine, TEA) | 4-(hexyloxy)benzoic acid, 4-hydroxybenzoic acid, DCC, DMAP |

| Reaction Conditions | Often requires heating nih.gov | Typically room temperature wikipedia.org |

| Byproducts | HCl (scavenged by base), salts | Dicyclohexylurea (DCU) wikipedia.org |

| Advantages | Utilizes common and relatively inexpensive reagents. | Mild conditions, high yields, suitable for sensitive substrates. organic-chemistry.orgorganic-chemistry.org |

| Disadvantages | Requires prior synthesis of acyl chloride; HCl byproduct can be corrosive. | DCC is a known allergen; DCU can be difficult to remove completely from some products. |

Precursor Synthesis Strategies

The availability of high-purity precursors is essential for the successful synthesis of the final product. The two primary precursors are 4-hydroxybenzoic acid and 4-(hexyloxy)benzoic acid.

4-Hydroxybenzoic Acid : This compound is a widely available industrial chemical. It is produced commercially via the Kolbe-Schmitt reaction, which involves the carboxylation of potassium phenoxide with carbon dioxide under high temperature and pressure. For laboratory purposes, it is typically purchased from commercial suppliers.

4-(Hexyloxy)benzoic Acid : This precursor is synthesized from 4-hydroxybenzoic acid. A common method is the Williamson ether synthesis. This involves the deprotonation of the phenolic hydroxyl group of a 4-hydroxybenzoate (B8730719) ester (e.g., ethyl 4-hydroxybenzoate) with a base like potassium carbonate, followed by nucleophilic substitution with a hexyl halide, such as 1-bromohexane. prepchem.com The resulting ester is then hydrolyzed under basic conditions (e.g., with NaOH or KOH) followed by acidification to yield 4-(hexyloxy)benzoic acid. orgsyn.org

| Precursor | Common Synthetic Method | Starting Materials |

| 4-Hydroxybenzoic Acid | Kolbe-Schmitt Reaction | Potassium Phenoxide, Carbon Dioxide |

| 4-(Hexyloxy)benzoic Acid | Williamson Ether Synthesis & Hydrolysis prepchem.com | 4-Hydroxybenzoic acid (or its ester), 1-Bromohexane, Base (e.g., K₂CO₃, NaOH) |

Purification and Isolation Techniques for Research-Grade Samples

Achieving high purity is critical, especially since compounds like this compound are often used in applications with stringent purity requirements, such as liquid crystal displays. nih.gov Impurities can significantly disrupt the formation and properties of liquid crystalline phases.

Recrystallization : This is the most common and effective method for purifying the final solid product. pitt.edu The principle relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. researchgate.net The crude product is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving impurities behind in the mother liquor. alfa-chemistry.com Suitable solvents for benzoic acid derivatives include ethanol, acetone, and acetic acid. nih.govalfa-chemistry.com The purified crystals are then collected by vacuum filtration and dried. youtube.com

Column Chromatography : For removing impurities with similar solubility to the product, silica (B1680970) gel column chromatography can be employed. A solvent system (eluent) is chosen that allows the desired compound to be separated from impurities as it passes through the silica gel column.

Washing : The crude product may be washed with aqueous solutions, such as sodium bicarbonate, to remove any unreacted acidic precursors, followed by washing with water to remove salts before recrystallization. orgsyn.org

| Technique | Principle | Application |

| Recrystallization | Differential solubility of the compound and impurities at varying temperatures. researchgate.net | Primary method for purifying the final solid product. alfa-chemistry.com |

| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica) and a mobile phase (eluent). | Separation of the product from impurities with similar solubility. |

| Aqueous Washing | Removal of water-soluble or acid/base-soluble impurities. | Preliminary purification to remove unreacted precursors and salts. orgsyn.org |

Advanced Characterization Techniques and Spectroscopic Analysis for 4 4 Hexyloxy Benzoyl Oxy Benzoic Acid Systems

Vibrational Spectroscopy for Molecular Structure and Conformational Changes

Vibrational spectroscopy provides detailed insights into the molecular structure, bonding, and conformational changes of 4-((4-(Hexyloxy)benzoyl)oxy)benzoic acid. Techniques such as Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy are pivotal in elucidating the molecular arrangements in different phases.

FTIR spectroscopy is a powerful tool for identifying functional groups and studying intermolecular interactions, particularly hydrogen bonding in the case of this compound. The vibrational modes of the molecule are sensitive to its local environment and phase transitions.

Key vibrational bands for this compound are associated with the carboxylic acid, ester, phenyl rings, and the hexyloxy chain. The carboxylic acid group typically exhibits a broad O-H stretching band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer formation that is common in benzoic acid derivatives. The C=O stretching vibration of the carboxylic acid is expected around 1700 cm⁻¹, while the C=O stretching of the ester group appears at a slightly higher wavenumber, typically in the 1720-1740 cm⁻¹ range. The C-O stretching vibrations of the ester and ether linkages are found in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C-H and C=C stretching vibrations give rise to bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The aliphatic C-H stretching vibrations of the hexyloxy chain are observed between 2850 and 3000 cm⁻¹.

Temperature-dependent FTIR studies can reveal subtle changes in these vibrational modes, signaling phase transitions. For instance, a shift in the C=O stretching frequency can indicate changes in the hydrogen bonding strength or molecular packing upon transitioning from a crystalline solid to a liquid crystalline phase or the isotropic liquid.

Table 1: Representative FTIR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3100-3000 | Aromatic C-H stretching |

| ~2950-2850 | Aliphatic C-H stretching (hexyloxy chain) |

| ~3300-2500 | O-H stretching (hydrogen-bonded carboxylic acid) |

| ~1730 | C=O stretching (ester) |

| ~1695 | C=O stretching (carboxylic acid dimer) |

| ~1605, 1580, 1510 | Aromatic C=C stretching |

| ~1470 | CH₂ scissoring (hexyloxy chain) |

| ~1270 | C-O stretching (ester) |

| ~1165 | C-O-C stretching (ether) |

Note: The values in this table are representative and based on the analysis of similar compounds. Actual experimental values may vary.

¹H-NMR spectroscopy is an indispensable technique for confirming the molecular structure of this compound by identifying the different types of protons and their connectivity.

The ¹H-NMR spectrum would show distinct signals for the aromatic protons, the protons of the hexyloxy chain, and the acidic proton of the carboxylic acid. The aromatic protons on the two phenyl rings will appear as doublets and multiplets in the range of 7.0-8.5 ppm. The chemical shifts of these protons are influenced by the electron-withdrawing and electron-donating nature of the substituents. The protons of the hexyloxy chain will resonate in the upfield region. The -OCH₂- protons adjacent to the oxygen atom are expected to appear around 4.0 ppm as a triplet. The other methylene (B1212753) protons of the hexyl group will show a series of multiplets between approximately 1.3 and 1.8 ppm, while the terminal methyl protons will appear as a triplet around 0.9 ppm. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be sensitive to the solvent and concentration.

Table 2: Representative ¹H-NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~8.2-8.0 | m | Aromatic protons |

| ~7.4-7.2 | m | Aromatic protons |

| ~7.0 | d | Aromatic protons |

| ~4.05 | t | -OCH₂- |

| ~1.8 | m | -OCH₂CH ₂- |

| ~1.5-1.3 | m | -(CH₂)₃- |

| ~0.9 | t | -CH₃ |

Note: The values in this table are representative and based on the analysis of similar compounds in a typical deuterated solvent like CDCl₃ or DMSO-d₆. Actual experimental values may vary.

Raman spectroscopy is highly sensitive to changes in molecular conformation and order, making it an excellent tool for monitoring phase transitions in liquid crystals. The Raman spectrum provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations.

Characteristic Raman bands for this compound include the aromatic C=C stretching vibrations around 1600 cm⁻¹, which are often strong and sensitive to the degree of molecular alignment. The stretching vibrations of the C-C bonds within the phenyl rings and the ester linkage also give rise to distinct Raman signals. Changes in the intensity and width of these bands can be correlated with the orientational order parameter of the liquid crystalline phases. For instance, an increase in the intensity of a specific aromatic mode upon entering a nematic or smectic phase can indicate an alignment of the molecular long axis with the laser polarization. The low-frequency Raman region (below 100 cm⁻¹) is particularly useful for studying lattice vibrations and intermolecular modes, which change significantly at solid-to-liquid crystal and liquid crystal-to-isotropic phase transitions.

X-ray Diffraction (XRD) for Mesophase Structural Elucidation

X-ray diffraction is the most direct method for determining the structure of the different mesophases exhibited by this compound. By analyzing the diffraction patterns at different temperatures, the type of liquid crystalline phase and its structural parameters can be determined.

WAXS provides information about the short-range order and molecular packing within the mesophases. In the liquid crystalline phases, the WAXS pattern typically shows a broad, diffuse peak at a wide angle. The position of this peak, corresponding to a d-spacing of approximately 4-5 Å, is related to the average distance between the parallelly arranged molecules. This diffuse nature indicates the lack of long-range positional order in the directions perpendicular to the molecular long axis, which is characteristic of a fluid-like arrangement. In the crystalline solid phase, the WAXS pattern would exhibit sharp Bragg reflections, indicating a well-defined three-dimensional lattice.

SAXS is crucial for elucidating the long-range positional order and supramolecular structure of the mesophases. In a smectic phase, where the molecules are arranged in layers, SAXS patterns exhibit one or more sharp Bragg reflections at small angles. The position of the primary reflection gives the layer spacing (d). For a smectic A (SmA) phase, where the molecules are, on average, perpendicular to the layer planes, the layer spacing is close to the molecular length. In a smectic C (SmC) phase, the molecules are tilted with respect to the layer normal, resulting in a layer spacing that is smaller than the molecular length. The nematic phase, which possesses only long-range orientational order, does not show any sharp SAXS peaks, only a diffuse scattering pattern. By measuring the temperature dependence of the layer spacing, the nature of the smectic phases and the tilt angle in the SmC phase can be determined.

Table 3: Representative X-ray Diffraction Data for a Hypothetical Smectic Phase of this compound

| Scattering Region | Feature | d-spacing (Å) | Interpretation |

|---|---|---|---|

| SAXS | Sharp Reflection | ~25-30 | Layer spacing in a smectic phase |

Note: The values in this table are hypothetical and representative for a calamitic liquid crystal of this size. Actual experimental values would depend on the specific smectic phase formed.

Inverse Gas Chromatography (IGC) for Thermodynamic and Surface Interaction Characterization

Inverse Gas Chromatography (IGC) is a highly sensitive and versatile technique used to investigate the physicochemical properties of solid materials, including liquid crystals. researchgate.net In IGC, the material of interest, in this case, this compound, would be used as the stationary phase within a chromatographic column. A series of known volatile compounds (probes or solutes) are then injected into the column at a constant flow rate of a carrier gas, and their retention times are measured. nih.gov The interactions between the probe molecules and the stationary phase govern the retention time, providing a wealth of information about the thermodynamic and surface properties of the stationary material at infinite dilution. researchgate.netresearchgate.net

A key application of IGC in the study of liquid crystal stationary phases is the determination of their selectivity for separating structurally similar compounds (isomers). The selectivity (α) is a measure of the ability of the stationary phase to distinguish between two solutes and is calculated as the ratio of their corrected retention times or specific retention volumes.

For a liquid crystal like this compound, its anisotropic nature and the specific interactions it can engage in (such as dipole-dipole and dispersion forces) would influence its selectivity towards different classes of solutes. nih.gov The selectivity is often temperature-dependent, reflecting the different liquid crystalline phases (e.g., nematic, smectic) and the isotropic state of the material.

To determine the selectivity of this compound, a series of isomeric probes would be injected into the IGC column at various temperatures. The resulting retention data would be used to calculate the selectivity parameters.

Illustrative Data: The following table represents hypothetical selectivity data for this compound in its nematic phase for various isomer pairs. This data is for illustrative purposes only, as no experimental studies have been published.

| Isomer Pair | Hypothetical Selectivity (α) |

|---|---|

| p-xylene / m-xylene | 1.12 |

| n-butanol / iso-butanol | 1.08 |

| n-propylbenzene / iso-propylbenzene | 1.15 |

| cis-decalin / trans-decalin | 1.05 |

IGC at infinite dilution is a powerful tool for quantifying the thermodynamic interactions between a solute and the stationary phase. By measuring the retention of various probes with different chemical functionalities, it is possible to determine several key thermodynamic parameters that describe the solute-liquid crystal interactions. These parameters include the Flory-Huggins interaction parameter (χ¹²), the weight fraction activity coefficient (Ω¹), and the partial molar heat of mixing (ΔH₁ˢ). tandfonline.com

The specific retention volume (Vg⁰) is a fundamental parameter calculated from the retention time, which is then used to derive these thermodynamic quantities. The analysis is typically performed over a range of temperatures, allowing for the characterization of interaction strengths across different phases of the liquid crystal.

The interactions are a sum of dispersive (non-specific) and specific interactions. Dispersive interactions can be quantified using a series of n-alkane probes, while specific interactions, arising from forces like hydrogen bonding or dipole-dipole interactions, are determined using polar probes. nih.govsemanticscholar.org

Illustrative Data: The table below presents hypothetical thermodynamic interaction parameters for various solutes with this compound at a hypothetical temperature of 160°C in its isotropic phase. This data is for illustrative purposes to demonstrate the type of information that would be obtained from an IGC analysis.

| Solute | Hypothetical Specific Retention Volume (Vg⁰) (mL/g) | Hypothetical Flory-Huggins Interaction Parameter (χ¹²) | Hypothetical Weight Fraction Activity Coefficient (Ω¹) |

|---|---|---|---|

| n-Octane | 55.8 | 0.45 | 5.20 |

| Toluene | 72.3 | 0.38 | 4.85 |

| Ethyl Acetate | 85.6 | 0.29 | 4.10 |

| 1-Propanol | 98.2 | 0.21 | 3.75 |

Computational and Theoretical Investigations of 4 4 Hexyloxy Benzoyl Oxy Benzoic Acid

Density Functional Theory (DFT) Calculations for Molecular Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for the quantum chemical study of mesogenic molecules. By calculating the electron density of a system, DFT can accurately determine its ground-state energy and, from this, a wide range of molecular properties. These calculations are instrumental in understanding the fundamental characteristics of 4-((4-(Hexyloxy)benzoyl)oxy)benzoic acid that govern its liquid crystalline behavior. DFT-based quantum computations are frequently employed to investigate crucial electrical parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, dipole moments, ionization potential, and electron affinity. nih.gov

Conformational Analysis and Geometrical Parameters

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy conformation. For a molecule like this compound, with its flexible hexyloxy tail and rotatable ester linkage, multiple local energy minima may exist. Conformational analysis involves exploring these different spatial arrangements to identify the most stable structure.

Representative Geometrical Parameters from Analogous Compounds

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) | Typical Dihedral Angle (°) |

|---|---|---|---|

| C=O (ester) | 1.204 | - | - |

| C-O (ester) | 1.367 | - | - |

| C=O (acid) | 1.237 | - | - |

| C-OH (acid) | 1.300 | - | - |

| C-C (aromatic) | 1.37 - 1.40 | ~120 | - |

| Phenyl Ring - Phenyl Ring | - | - | ~55 |

| Alkoxy Chain - Phenyl Ring | - | - | ~4 |

Note: Data is illustrative and based on crystallographic studies of propoxy and octyloxy analogues. researchgate.netnih.gov

Electronic Properties and Energy Landscapes

DFT is particularly powerful for elucidating the electronic structure of molecules. Key parameters derived from these calculations include the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity.

For homologous series of similar benzoic acid derivatives, it has been shown that as the length of the alkyl or alkoxy chain increases, the energy band gap can be affected. nih.gov For example, in a study of 4-n-alkanoyloxy benzoic acids, the energy gap was found to increase with the length of the alkyl chain. nih.gov These calculations help in understanding the potential of such materials in optoelectronic applications.

The energy landscape, obtained by mapping the potential energy as a function of specific molecular coordinates (like dihedral angles), reveals the energy barriers between different conformations. This information is vital for understanding the molecule's flexibility and the dynamics of its internal rotations. The distribution of electrostatic potential on the molecular surface can also be calculated, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for understanding intermolecular interactions, such as the hydrogen bonding between the carboxylic acid groups, which leads to the formation of dimers—a fundamental structural motif in the liquid crystal phases of benzoic acid derivatives. researchgate.net

Calculated Electronic Properties for Similar Compounds

| Property | Typical Calculated Value |

|---|---|

| HOMO Energy | ~ -7.1 eV |

| LUMO Energy | ~ -1.9 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.2 eV |

| Dipole Moment | ~ 2.8 Debye |

Note: Values are representative, based on DFT calculations of short-chain n-alkanoyloxy benzoic acids. nih.gov

Semi-Empirical Methods for Structure-Property Correlation

While DFT provides high accuracy, its computational cost can be prohibitive for very large systems or for high-throughput screening of many different molecules. Semi-empirical methods offer a faster, albeit less accurate, alternative. These methods use a simpler formulation of the Schrödinger equation and incorporate parameters derived from experimental data to simplify the calculations.

Semi-empirical methods are particularly useful for establishing qualitative structure-property relationships within a homologous series of compounds. For example, they can be used to rapidly calculate properties like dipole moment, polarizability, and aspect ratio (the ratio of molecular length to breadth) for a series of 4-((4-(alkoxy)benzoyl)oxy)benzoic acids with varying alkoxy chain lengths. By correlating these calculated properties with experimentally observed trends in mesomorphic behavior (e.g., clearing temperatures, phase types), researchers can gain insights into the molecular factors driving liquid crystallinity. For instance, an increase in the aspect ratio with chain length is generally expected to stabilize the nematic phase.

Molecular Dynamics Simulations for Dynamic Behavior and Phase Transitions

While quantum mechanical methods like DFT and semi-empirical calculations are excellent for studying the properties of a single molecule (or a small number of molecules), they cannot typically capture the collective behavior of a large ensemble of molecules that defines a liquid crystal phase. For this, Molecular Dynamics (MD) simulations are the tool of choice.

MD simulations model a system of many molecules over time by solving Newton's equations of motion. The forces between molecules are described by a "force field," a set of parameters that define the potential energy of the system as a function of atomic positions.

For this compound, MD simulations can be used to study:

Dynamic Behavior: MD can model the translational and rotational motion of individual molecules within a phase, providing insights into properties like viscosity and diffusion coefficients. It can also model the internal dynamics, such as the conformational changes of the flexible hexyloxy tail.

Phase Transitions: By simulating the system at different temperatures, MD can, in principle, observe the transitions between isotropic, nematic, and smectic phases. By analyzing the trajectories of the molecules, one can calculate order parameters that characterize each phase. For example, the nematic order parameter quantifies the degree of long-range orientational order of the molecular long axes. These simulations can help elucidate the molecular mechanisms that drive these phase transitions.

Intermolecular Interactions: MD simulations provide a detailed picture of how molecules pack together and interact. They can quantify the strength of different types of interactions (e.g., π-π stacking of the phenyl rings, van der Waals forces between the alkyl chains, and hydrogen bonding of the carboxylic acid groups) and their role in stabilizing different liquid crystal phases.

Computational studies, from the precision of DFT to the large-scale dynamics of MD, provide an indispensable framework for understanding the complex behavior of this compound at the molecular level. They not only explain experimental observations but also guide the future design of advanced liquid crystalline materials.

Supramolecular Chemistry and Self Assembly of 4 4 Hexyloxy Benzoyl Oxy Benzoic Acid Systems

Hydrogen Bonding Interactions and Network Formation

A primary driver of the supramolecular assembly of 4-((4-(Hexyloxy)benzoyl)oxy)benzoic acid is the hydrogen bonding between the carboxylic acid groups of neighboring molecules. This interaction is a well-established and powerful tool in crystal engineering and the design of liquid crystals. researchgate.net The carboxylic acid functional group readily forms robust, centrosymmetric dimers through dual O-H···O hydrogen bonds. rsc.orgnih.gov This dimerization effectively doubles the length of the molecular unit, enhancing the anisotropy of the molecular shape, a key factor in the formation of liquid crystalline phases. core.ac.uk

Table 1: Typical Hydrogen Bond Geometries in Benzoic Acid Dimers

| Interaction | Typical Bond Length (Å) | Typical Bond Angle (°) | Reference |

| O-H···O | 2.57 - 2.61 | 170 - 180 | mdpi.com |

Note: This data is representative of similar benzoic acid derivatives and is expected to be comparable for this compound.

Formation of Supramolecular Liquid Crystalline Polymers and Networks

The strong tendency of this compound to form directional hydrogen bonds makes it an excellent building block for the construction of supramolecular liquid crystalline polymers. In these systems, the monomer units are held together by non-covalent bonds, offering properties of both polymers and low-molecular-weight liquid crystals, such as responsiveness to external stimuli.

The formation of these supramolecular polymers is a hierarchical process. First, the individual acid molecules form hydrogen-bonded dimers. These elongated, rod-like dimers then self-assemble into calamitic (rod-like) liquid crystal phases, such as nematic and smectic phases. derpharmachemica.com The specific type of mesophase and the temperature range over which it is stable are determined by the molecular structure, particularly the length of the flexible alkyl chain. Longer chains tend to favor the formation of more ordered smectic phases.

The synthesis of side-chain liquid crystal polymers often utilizes derivatives of 4-((4-(alkoxy)benzoyl)oxy)benzoic acid as intermediates. researchgate.net These molecules can be attached as pendant groups to a polymer backbone, combining the properties of the liquid crystal with the processability of the polymer. The resulting materials have potential applications in areas such as optical data storage, displays, and sensors. While specific studies on supramolecular polymers formed directly from this compound were not identified, the principles of their formation are well-established for analogous systems.

Self-Assembly Mechanisms in Advanced Materials

The self-assembly of this compound into well-defined nanostructures is a key feature that makes it a candidate for the development of advanced functional materials. The process is driven by the minimization of free energy through the formation of multiple non-covalent interactions. The resulting structures can range from simple liquid crystal phases to more complex, hierarchically ordered systems.

The molecular architecture, with its rigid aromatic core and flexible peripheral chain, is designed to promote anisotropic self-assembly. The hydrogen-bonded dimers act as the primary building blocks, which then organize into larger assemblies. The hexyloxy chains provide a degree of flexibility and can interdigitate, leading to the formation of layered structures characteristic of smectic liquid crystals. The balance between the attractive forces of the hydrogen bonds and π-π stacking and the steric repulsion of the alkyl chains is critical in determining the final morphology.

Tunable Self-Assembly for Photonic Applications

The ability to control the self-assembly of liquid crystalline materials like this compound opens up possibilities for their use in photonic applications. Photonic crystals are materials with a periodic variation in their refractive index, which allows them to control the propagation of light. dst.gov.in Self-assembled liquid crystals can form structures with periodicities on the order of the wavelength of visible light, making them suitable for creating tunable photonic materials. core.ac.uk

The periodic structure of a cholesteric (chiral nematic) or a smectic liquid crystal phase can give rise to a photonic bandgap, a range of frequencies of light that are forbidden to propagate through the material. core.ac.uk The position of this bandgap can be tuned by altering the periodicity of the liquid crystal structure, which can be achieved by changing temperature, applying an electric or magnetic field, or by introducing chiral dopants. core.ac.uk

While direct applications of this compound in tunable photonic devices have not been detailed in the provided search results, the principles are well-established for similar liquid crystalline systems. By incorporating this molecule into a chiral liquid crystal host or by designing systems where its self-assembly can be controlled by external stimuli, it is conceivable to create materials with tunable optical properties for applications in reflective displays, sensors, and lasers. researchgate.net The key would be to precisely control the long-range order of the self-assembled structures to achieve the desired photonic effects.

Applications of 4 4 Hexyloxy Benzoyl Oxy Benzoic Acid and Its Derivatives in Advanced Materials

Electronic Materials Development

While direct applications of 4-((4-(Hexyloxy)benzoyl)oxy)benzoic acid in electronic materials are still an area of ongoing research, the broader class of benzoic acid derivatives is gaining attention in the field of organic electronics. These compounds are being investigated for their potential to modulate the properties of organic semiconductors, which are the core components of organic field-effect transistors (OFETs).

Research has shown that benzoic acid-based additives can be employed to control the crystal growth and charge transport characteristics of organic semiconductors. For instance, additives like 4-propylbenzoic acid and 4-octylbenzoic acid have been used to regulate the crystal growth of π-conjugated organic semiconductors. optica.org These additives can form a self-assembled interfacial layer that influences the distribution of nucleation seeds, leading to improved crystal alignment and reduced misorientation. optica.org This enhanced molecular ordering is crucial for efficient charge transport and, consequently, for improving the performance of OFETs. optica.org

The mechanism behind this improvement lies in the ability of the benzoic acid derivatives to interact with both the silicon dioxide substrate and the organic semiconductor. The hydrophilic head of the benzoic acid derivative interacts with the silanol (B1196071) groups on the silicon dioxide, while the hydrophobic tail interacts with the side chains of the semiconductor. optica.org This dual interaction helps in creating a more ordered crystalline structure in the semiconductor film, which is essential for achieving higher charge carrier mobility. optica.org

Although specific studies on this compound for this purpose are not yet widely published, its structural similarities to the benzoic acid derivatives used in these studies suggest its potential as a candidate for similar applications. The hexyloxy group in its structure could provide the necessary hydrophobic interactions to influence the morphology of organic semiconductor films.

| Additive | Key Structural Feature | Effect on Organic Semiconductor | Potential Application |

|---|---|---|---|

| 4-propylbenzoic acid | Short hydrophobic tail | Regulates crystal growth | Organic Field-Effect Transistors (OFETs) |

| 4-octylbenzoic acid | Long hydrophobic tail | Reduces crystal misorientation angle | High-performance OFETs |

Liquid Crystal Display Technologies (General Research Context)

Benzoic acid derivatives are fundamental building blocks in the field of liquid crystal (LC) technology. Their rigid molecular structure, often combined with flexible alkyl chains, allows them to exhibit mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids. These mesophases are the basis for the operation of liquid crystal displays (LCDs).

The ability of benzoic acid derivatives to form liquid crystals is largely attributed to the formation of hydrogen bonds. nih.gov The carboxylic acid groups of two molecules can form a dimer through hydrogen bonding, leading to an elongated molecular structure that is conducive to the formation of liquid crystalline phases. nih.gov This self-assembly into ordered structures is a key characteristic that makes these compounds suitable for various technological applications, including LCDs. nih.gov

In the context of LCDs, the liquid crystalline materials must possess specific properties, such as a wide temperature range for the mesophase, appropriate birefringence, and a suitable dielectric anisotropy. By carefully designing the molecular structure of benzoic acid derivatives, for instance, by varying the length of the alkyl chains or introducing different substituent groups, researchers can fine-tune these properties to meet the requirements of specific display applications. nih.gov

While this compound itself is a mesogenic compound, it is more commonly used as an intermediate in the synthesis of more complex liquid crystal molecules and polymers. nih.govresearchgate.net Its structure provides a rigid core that can be further functionalized to create materials with tailored liquid crystalline properties for advanced display technologies.

Photonic Materials and Microactuators

Derivatives of this compound have been instrumental in the development of advanced photonic materials and microactuators, particularly in the context of direct laser writing and chiral nematic photonic photoresists.

Direct laser writing (DLW) is a high-resolution 3D printing technique that can be used to fabricate complex microstructures. When combined with stimuli-responsive materials, DLW can be used to create four-dimensional (4D) microstructures that can change their shape or color in response to external stimuli.

A key development in this area is the creation of a supramolecular cholesteric liquid crystalline (CLC) photonic photoresist. aip.orgfrontiersin.org This photoresist is a mixture of several compounds, including a complex derivative of this compound. aip.orgfrontiersin.org The photoresist is designed to be polymerizable through a two-photon polymerization process, which is the basis of DLW. aip.org

Using this photoresist, researchers have been able to fabricate intricate 4D photonic microactuators, such as pillars, flowers, and butterflies, with submicron resolution. aip.org These microstructures exhibit structural color and can undergo shape changes when exposed to stimuli like humidity or temperature. aip.org The ability to create such complex and functional microstructures opens up new possibilities for the development of microrobots and other micro-electromechanical systems (MEMS).

The photonic photoresist mentioned above is a type of chiral nematic liquid crystal. Chiral nematic liquid crystals, also known as cholesteric liquid crystals, have a helical structure that gives them unique optical properties. They can selectively reflect light of a specific wavelength, which is determined by the pitch of the helix. This property is responsible for the structural color observed in the microactuators created using the photoresist. aip.org

The photoresist is a carefully formulated mixture of different components, each playing a specific role. Difunctional mesogenic acrylates act as chemical cross-linkers to form a stable network during polymerization. aip.org Monofunctional mesogenic acrylates provide flexibility to the network. aip.org Crucially, monofunctional mesogenic carboxylic acids, which are structurally related to this compound, act as supramolecular hydrogen-bonded cross-linkers. aip.org A chiral dopant is also added to induce the helical structure of the chiral nematic phase. acs.org

The composition of the photoresist is optimized to have a stable chiral nematic phase at room temperature, which is essential for the fabrication process. aip.org The final polymerized network retains the helical structure of the liquid crystal, resulting in a solid material with built-in photonic properties.

| Component Type | Function | Example Compounds |

|---|---|---|

| Difunctional mesogenic acrylates | Chemical cross-linkers for network formation | 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) |

| Monofunctional mesogenic acrylates | Provide flexibility to the network | 4-cyanophenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate |

| Monofunctional mesogenic carboxylic acids | Supramolecular hydrogen-bonded cross-linkers | 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid |

| Chiral dopant | Induces the helical structure of the chiral nematic phase | (3R,3aS,6S,6aS)-6-((4-((4-((6-(Acryloyloxy)hexyl)oxy)benzoyl)oxy)benzoyl)oxy)hexahydrofuro[3,2-b]furan-3-yl-4-((4-(hexyloxy)benzoyl)oxy)benzoate |

| Photoinitiator | Initiates the two-photon polymerization process | Irgacure 819 |

Sensing Applications (e.g., Humidity, Temperature Responsiveness)

The stimuli-responsive nature of materials derived from this compound makes them highly suitable for sensing applications. The microactuators fabricated using the chiral nematic photonic photoresist, as described in the previous section, are excellent examples of this.

These microactuators exhibit a dual response to changes in humidity and temperature. aip.org The shape change is attributed to the hygroscopic character of the polymer network, which can absorb and desorb water from the environment. youtube.com This change in water content causes the network to swell or shrink, leading to a change in the shape of the microstructure.

The color change is a result of the modulation of the nanoscale chiral nematic pitch in the ordered network. youtube.com As the microstructure changes its shape, the pitch of the helical structure is altered, which in turn changes the wavelength of the reflected light. aip.org This results in a visible color change that can be correlated to the level of humidity or temperature.

This dual-response mechanism provides a visual and quantifiable way to sense changes in the environment. For example, a change in humidity could be detected by observing the change in color of a micro-actuator from green to red. researchgate.net Similarly, the temperature-dependent optical properties of cholesteric liquid crystals can be utilized for precise temperature sensing. aip.org The ability to create arrays of such micro-sensors using direct laser writing opens up possibilities for creating sophisticated sensing platforms for a wide range of applications.

Future Research Directions and Emerging Trends for 4 4 Hexyloxy Benzoyl Oxy Benzoic Acid Based Materials

Design and Synthesis of Novel Derivatives with Tailored Mesomorphic Properties

A significant avenue for future research lies in the rational design and synthesis of novel derivatives of 4-((4-(Hexyloxy)benzoyl)oxy)benzoic acid to achieve specific, tailored mesomorphic behaviors. The thermal range and stability of the liquid crystal phases are critically dependent on the molecular architecture. Even minor modifications to the molecular structure can lead to substantial changes in properties such as melting points and transition temperatures.

Key strategies for modifying the molecular structure include:

Varying the Alkyl Chain Length: The hexyloxy chain plays a crucial role in determining the molecule's flexibility and how it packs in the condensed state. Systematically altering the length of this alkoxy chain (e.g., from C4 to C12) is a well-established method to influence the type of mesophase (nematic, smectic) and the temperature range over which it is stable. researchgate.net Shorter chains may favor nematic phases, while longer chains tend to promote more ordered smectic phases.

Introducing Lateral Substituents: Attaching atoms or small functional groups (e.g., fluoro, chloro, methyl) to the sides of the phenyl rings can significantly alter the molecule's shape, width, and intermolecular interactions. This can lower the melting point and influence the mesophase stability, potentially inducing new phases or modifying the clearing point.

Modifying the Core Structure: Replacing one of the phenyl rings with other aromatic or heterocyclic systems (e.g., pyridine, naphthalene) can change the molecule's polarity, polarizability, and geometric aspect ratio. This approach can lead to materials with novel dielectric and optical properties.

Ester Linkage Modification: The central ester group (-COO-) can be replaced with other linking units, such as an azo group (-N=N-) or a Schiff base (-CH=N-). These changes affect the molecule's linearity, conjugation, and thermal stability, thereby influencing the mesomorphic characteristics.

The synthesis of homologous series where these structural parameters are systematically varied will allow for the establishment of clear structure-property relationships. These relationships are essential for designing materials with precisely controlled phase transition temperatures and specific mesophases required for various applications.

| Structural Modification | Anticipated Effect on Mesomorphic Properties | Example of a Derivative Structure |

| Alkyl Chain Length | Variation in mesophase type (Nematic vs. Smectic) and transition temperatures. | 4-((4-(Octyloxy)benzoyl)oxy)benzoic acid |

| Lateral Substitution | Lowering of melting point, alteration of mesophase stability. | 4-((3-Fluoro-4-(hexyloxy)benzoyl)oxy)benzoic acid |

| Core Modification | Changes in polarity, dielectric, and optical properties. | 5-((4-(Hexyloxy)benzoyl)oxy)nicotinic acid |

| Linkage Group | Altered molecular linearity and thermal stability. | 4-((4-(Hexyloxy)phenyl)diazenyl)benzoic acid |

Exploration of New Application Avenues in Smart Materials

The inherent responsiveness of liquid crystals to external stimuli makes them ideal candidates for the development of smart materials. Future research will focus on harnessing the properties of this compound and its derivatives for applications beyond traditional displays. The presence of the terminal carboxylic acid group is particularly advantageous as it provides a site for hydrogen bonding, enabling the formation of supramolecular structures. nih.gov

Emerging application areas to be explored include:

Sensors and Biosensors: The liquid crystalline phase is highly sensitive to changes in its environment. This sensitivity can be exploited to create sensors that detect the presence of specific chemical vapors, organic molecules, or even biological entities. The binding of an analyte to the liquid crystal surface or to functionalized derivatives can disrupt the molecular ordering, leading to a detectable optical response.

Actuators and Soft Robotics: Materials based on this compound can be designed to undergo shape changes in response to stimuli like heat, light, or electric fields. By incorporating photoresponsive moieties or creating polymer networks with aligned liquid crystal domains, it is possible to fabricate materials that can bend, twist, or crawl, opening doors for applications in soft robotics and artificial muscles.

Smart Windows and Light Modulators: Films made from derivatives of this compound could be used to create smart windows that can switch between transparent and opaque states to control light and heat transmission. By manipulating the alignment of the liquid crystal molecules with an electric field, the scattering of light can be modulated.

Drug Delivery Systems: The self-assembling nature of these molecules could be utilized to create nanostructured carriers for targeted drug delivery. The liquid crystalline matrix can encapsulate drug molecules, and their release could be triggered by changes in physiological conditions such as pH or temperature.

Integration with Hybrid Systems and Nanomaterials

A significant trend in materials science is the creation of hybrid materials where different components are combined to achieve synergistic properties. Integrating this compound-based liquid crystals with other materials, particularly nanomaterials, is a promising research direction.

Liquid Crystal-Nanoparticle Composites: Dispersing nanoparticles (e.g., gold nanoparticles, quantum dots, carbon nanotubes) within the liquid crystal matrix can impart new functionalities. researchgate.net For instance, plasmonic nanoparticles can enhance the optical response, while conductive nanoparticles can lower the switching voltage of the liquid crystal device. The nanoparticles can also act as templates, influencing the alignment and defect structures within the liquid crystal host.

Polymer-Dispersed and Polymer-Stabilized Liquid Crystals (PDLCs & PSLCs): By embedding the liquid crystal in a polymer matrix or by creating a polymer network within the liquid crystal, robust films can be fabricated. researchgate.net In PDLCs, micron-sized droplets of the liquid crystal are dispersed in a solid polymer, allowing for electrically switchable light scattering. In PSLCs, a small amount of a photopolymerized monomer forms a network that stabilizes the liquid crystal alignment, improving the mechanical stability and response times of the material. researchgate.net

Surface-Anchored Systems: Grafting derivatives of this compound onto surfaces can be used to control the surface properties, such as wetting and adhesion. The orientation of the liquid crystal molecules at the interface can be switched by external stimuli, leading to surfaces with tunable properties.

These hybrid systems offer a pathway to overcome some of the limitations of pure liquid crystals, such as mechanical fragility and slow response times, while simultaneously introducing novel electronic, optical, or magnetic functionalities.

Advanced Computational Approaches for Predictive Design

The traditional trial-and-error approach to materials discovery can be time-consuming and expensive. Advanced computational methods are emerging as powerful tools to accelerate the design and screening of new materials based on this compound.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecular properties of new derivatives, such as their geometry, electronic structure, and polarizability. nih.gov These calculations can provide insights into how different structural modifications will affect the intermolecular forces that govern liquid crystal phase formation.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of large ensembles of molecules, allowing researchers to predict the formation of different mesophases and to calculate key material properties like transition temperatures, viscosity, and dielectric constants. biorxiv.orgrsc.org These simulations can help in understanding the collective behavior of the molecules and the dynamics of phase transitions. biorxiv.org

Machine Learning and AI: By training machine learning models on existing experimental data, it is possible to develop algorithms that can predict the properties of new, unsynthesized molecules. This data-driven approach can be used to rapidly screen large virtual libraries of potential derivatives to identify the most promising candidates for synthesis and experimental characterization.

Q & A

Q. What are the optimal synthetic routes for 4-((4-(Hexyloxy)benzoyl)oxy)benzoic acid, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves esterification between a hydroxybenzoic acid derivative and a hexyloxy-containing benzoyl chloride. Key steps include:

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) are commonly used to activate the carbonyl group for nucleophilic attack .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

- Temperature control : Reflux conditions (~120°C) are often required to overcome activation energy barriers .

To improve yield, optimize molar ratios (e.g., 1:1.2 benzoic acid to benzoyl chloride) and employ continuous flow reactors for better heat/mass transfer in scaled-up reactions .

Q. What purification methods are recommended for isolating this compound, and how do solvent systems influence purity?

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to exploit solubility differences. Monitor cooling rates to avoid amorphous solid formation .

- Column chromatography : Employ silica gel with a gradient eluent (e.g., hexane → ethyl acetate) for impurities with varying polarities.

- Distillation : For liquid intermediates, fractional distillation under reduced pressure minimizes thermal degradation .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data contradictions be resolved?

- NMR spectroscopy : ¹H/¹³C NMR confirms ester linkage formation (e.g., δ ~4.3 ppm for -OCH₂- groups) .

- HPLC-MS : Detects trace impurities (<0.1%) and validates molecular ion peaks ([M+H]⁺ expected).

- DSC/TGA : Assess thermal stability (decomposition onset >200°C) .

Resolve contradictions (e.g., unexpected melting points) by cross-validating with FT-IR (C=O stretch at ~1720 cm⁻¹) and repeating experiments under inert atmospheres .

Advanced Research Questions

Q. How can reaction mechanisms for ester hydrolysis or oxidation of this compound be elucidated under varying pH and temperature conditions?

- Kinetic studies : Monitor hydrolysis rates via UV-Vis (λ = 260 nm for benzoic acid release) at pH 2–12. Acidic conditions favor H⁺-catalyzed cleavage, while alkaline media promote nucleophilic attack by OH⁻ .

- Isotopic labeling : Use ¹⁸O-labeled water in hydrolysis experiments to track oxygen incorporation into products via GC-MS .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for oxidation pathways .

Q. What strategies are recommended for evaluating the compound’s bioactivity in enzyme inhibition or receptor binding studies?

- Enzyme assays : Test inhibition of cyclooxygenase (COX-2) using fluorogenic substrates (e.g., scopoletin) in microplate readers. IC₅₀ values <10 μM suggest therapeutic potential .

- SPR spectroscopy : Measure binding kinetics to target proteins (e.g., KD <100 nM indicates high affinity).

- Metabolite profiling : Incubate with liver microsomes (CYP450 enzymes) to identify oxidative metabolites via LC-QTOF .

Q. How can computational tools predict the compound’s stability in different solvents or its interactions with nanomaterials?

- MD simulations : Simulate solvation shells in water, DMSO, or ethanol to identify aggregation-prone conditions.

- Docking studies : AutoDock Vina predicts binding modes with carbon nanotubes or graphene oxide for drug delivery applications .

- QSPR models : Correlate logP values (calculated via ChemAxon) with experimental solubility to prioritize solvent systems .

Q. What experimental controls are critical for ensuring reproducibility in studies involving this compound’s photodegradation or thermal decomposition?

- Light exposure : Use calibrated UV lamps (λ = 254 nm) and control irradiance with radiometers. Include dark controls to rule out thermal effects .

- Inert atmospheres : Conduct thermal analyses (TGA/DSC) under N₂/Ar to prevent oxidative side reactions .

- Reference standards : Co-analyze with stable analogues (e.g., 4-methoxybenzoic acid) to validate degradation pathways .

Methodological Considerations

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) across studies?

Q. What are the best practices for long-term storage to prevent ester bond hydrolysis or oxidative degradation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.